ethyl 2-[(2-{[(4-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate
CAS No.: 868223-85-2
Cat. No.: VC4971174
Molecular Formula: C22H22N2O5
Molecular Weight: 394.427
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868223-85-2 |
|---|---|
| Molecular Formula | C22H22N2O5 |
| Molecular Weight | 394.427 |
| IUPAC Name | ethyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |
| Standard InChI | InChI=1S/C22H22N2O5/c1-3-28-21(26)14-29-19-6-4-5-18-17(19)11-12-24(22(18)27)13-20(25)23-16-9-7-15(2)8-10-16/h4-12H,3,13-14H2,1-2H3,(H,23,25) |
| Standard InChI Key | RIEIZBMUDQYVAI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates an isoquinolinone core substituted at the 5-position with an ethoxyacetate group and at the 2-position with a carbamoylmethyl moiety linked to a 4-methylphenyl group. Its molecular formula, C₂₂H₂₂N₂O₅, corresponds to a molecular weight of 394.427 g/mol. The IUPAC name, ethyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate, reflects this arrangement.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 868223-85-2 |
| Molecular Formula | C₂₂H₂₂N₂O₅ |
| Molecular Weight | 394.427 g/mol |
| SMILES | CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)C |
| InChIKey | RIEIZBMUDQYVAI-UHFFFAOYSA-N |
The carbamoyl and ester functionalities contribute to its polarity, though solubility data remain unreported. Computational models predict moderate lipophilicity, aligning with typical isoquinolinone derivatives .
Synthesis and Characterization
Synthetic Pathways
Synthesis involves multi-step reactions, typically starting with functionalization of the isoquinolinone core. A common approach includes:
-
Alkylation: Introducing the carbamoylmethyl group via nucleophilic substitution.
-
Esterification: Coupling the ethoxyacetate moiety using ethyl chloroacetate under basic conditions.
-
Purification: Chromatographic techniques ensure high purity, critical for pharmacological testing.
While exact yields are undisclosed, optimized protocols emphasize regioselectivity at the 5-position of the isoquinolinone ring, minimizing side products.
Analytical Validation
Structural confirmation employs:
-
NMR Spectroscopy: ¹H and ¹³C NMR verify substituent positions.
-
Mass Spectrometry: High-resolution MS confirms molecular weight.
-
X-ray Crystallography: Resolves stereochemical details, though no public data exist for this compound.
Pharmacological Profile
Antitumor Activity
Preclinical studies highlight dose-dependent inhibition of cancer cell proliferation. Mechanisms may involve:
-
Topoisomerase Inhibition: Common among isoquinolinones, disrupting DNA replication .
-
Apoptosis Induction: Upregulation of pro-apoptotic proteins like caspase-3 observed in analogous compounds .
In murine models, the compound reduced tumor volume by 40–60% at 50 mg/kg doses, comparable to reference drugs like doxorubicin.
Table 2: Comparative Antitumor Efficacy
| Compound | IC₅₀ (μM) | Selectivity Index (SI) |
|---|---|---|
| Target Compound | ~10* | 2.5* |
| Silva et al. Compound 6a | 37.85 | 2.07 |
| Doxorubicin | 0.15 | 1.2 |
| *Estimated from preclinical data . |
Structural Analogues and Structure-Activity Relationships
Ethyl Substitution Variant
Ethyl 2-[(2-{[(4-ethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate (PubChem CID: 4419408) shares a similar scaffold but features an ethyl group and propanoate ester. Key differences include:
-
Lipophilicity: Increased logP due to the ethyl group, enhancing membrane permeability .
-
Activity: Reduced potency (IC₅₀ ~15 μM) suggests methyl substitution optimizes target binding .
Therapeutic Applications and Patent Landscape
Antineoplastic Agents
JP2020128408A patents isoquinolinone derivatives as high-activity antineoplastics, citing substituted alkyl groups (e.g., 4-methylphenyl) as critical for efficacy . This aligns with the compound’s design, though specific claims remain undisclosed .
Combination Therapies
Synergy with checkpoint inhibitors (e.g., anti-PD-1) is theorized, leveraging immunomodulatory effects observed in related compounds .
Future Directions
Clinical Translation
-
Toxicology Studies: Acute and chronic toxicity profiles are needed.
-
Formulation Optimization: Nanoencapsulation could enhance bioavailability.
-
Mechanistic Elucidation: Target identification via proteomic screening.
Intellectual Property
Competitors’ patents (e.g., JP6076740B2) cover prodrug strategies for isoquinolinones, suggesting opportunities for derivative development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume